Cinepazide

Description

This compound has been used in trials studying the treatment of Ischemic Stroke.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1980 and is indicated for cardiovascular disease and has 1 investigational indication. It was withdrawn in at least one region.

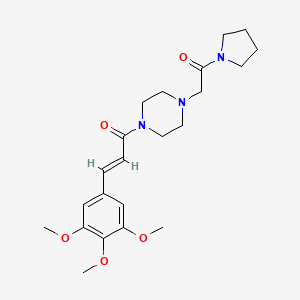

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O5/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13,16H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUDFXMNPQNBDU-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901112229 | |

| Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88197-48-2, 23887-46-9 | |

| Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88197-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinepazide [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023887469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinepazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinepazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINEPAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67Y4P5C84X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Targets of Cinepazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinepazide is a vasodilator agent with a complex pharmacological profile, indicating interaction with multiple molecular targets. This technical guide delineates the current understanding of its primary molecular interactions, focusing on its roles as a weak calcium channel blocker and a modulator of adenosine signaling. While a single, definitive primary target with high-potency binding is not clearly established in the literature, this document synthesizes the available evidence for its multifaceted mechanism of action. This guide provides a comprehensive overview of the signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for investigating this compound's molecular interactions.

Introduction to the Molecular Mechanisms of this compound

This compound's vasodilatory effects are attributed to a combination of mechanisms rather than a single high-affinity interaction with one molecular target. The primary molecular activities identified are:

-

Weak Calcium Channel Blockade: this compound acts as a mild antagonist of calcium channels, which are crucial for the contraction of vascular smooth muscle cells. By inhibiting the influx of calcium, this compound promotes muscle relaxation and vasodilation.[1]

-

Potentiation of Endogenous Adenosine: this compound enhances the effects of adenosine by inhibiting its degradation and cellular uptake. Specifically, it has been shown to retard the degradation of adenosine to inosine and hypoxanthine, a process catalyzed by adenosine deaminase.[2][3] It also inhibits the accumulation of adenosine in tissues, suggesting an effect on nucleoside transporters.[2][3]

-

Phosphodiesterase (PDE) Inhibition: Some evidence suggests that this compound may act as a phosphodiesterase inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in vascular smooth muscle cells contribute to vasodilation.

Due to the lack of extensive quantitative binding studies, the precise hierarchy of these targets remains an area for further investigation. However, its effects on adenosine metabolism appear to be a significant contributor to its overall pharmacological profile.

Quantitative Data on this compound's Molecular Interactions

Quantitative data for this compound's interaction with its molecular targets are not extensively reported in publicly available literature. The following table summarizes the available information and provides context with typical ranges for the respective target classes.

| Molecular Target | Parameter | Reported Value for this compound | Typical Range for Modulators | Reference |

| Adenosine Metabolism | Effective Concentration (Inhibition of degradation and uptake) | 3 x 10⁻⁵ M - 3 x 10⁻⁴ M | Ki values for adenosine deaminase inhibitors can range from nM to µM. | [2][3] |

| Calcium Channels | IC₅₀ | Not specified; described as a "weak" blocker. | Potent blockers have IC₅₀ values in the nM range; weaker blockers are in the µM range. | |

| Phosphodiesterases | IC₅₀ | Not specified in available literature. | IC₅₀ values vary widely depending on the PDE subtype, from nM to µM. |

Signaling Pathways

The vasodilatory effect of this compound is a result of its influence on multiple signaling cascades within vascular smooth muscle and endothelial cells.

Calcium Channel Blockade Signaling Pathway

Adenosine Potentiation and cAMP Signaling Pathway

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade

Objective: To determine the inhibitory effect of this compound on L-type calcium channels in vascular smooth muscle cells.

Materials:

-

Primary vascular smooth muscle cells (e.g., from rat aorta)

-

Cell culture reagents

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl₂, 10 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 130 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

-

This compound stock solution (in DMSO)

Procedure:

-

Culture vascular smooth muscle cells on glass coverslips to 50-70% confluency.

-

Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with internal solution.

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell membrane potential at -80 mV.

-

Apply a voltage-clamp protocol to elicit L-type calcium currents. A typical protocol is a step depolarization to +10 mV for 200 ms from a holding potential of -40 mV to inactivate T-type channels.

-

Record baseline calcium currents in the absence of the drug.

-

Perfuse the chamber with external solution containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).

-

Record calcium currents at each concentration after allowing for equilibration (typically 3-5 minutes).

-

Wash out the drug with the external solution to check for reversibility.

-

Analyze the data by measuring the peak current amplitude at each concentration and normalize to the baseline current.

-

Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

References

Cinepazide: A Technical Overview of its Chemical Properties and Synthesis

Cinepazide is a vasodilator agent utilized in the management of cardiovascular and cerebrovascular conditions. This technical guide provides an in-depth analysis of its core chemical properties, experimental protocols for their determination, and a visual representation of its synthesis and mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is most commonly available as a maleate salt. For clarity, the properties of both the free base and the maleate salt are presented below.

Quantitative Data Summary

Table 1: Chemical Properties of this compound Free Base

| Property | Value | Citation |

| CAS Number | 23887-46-9 | [1][2] |

| Molecular Formula | C22H31N3O5 | [1][2] |

| Molecular Weight | 417.51 g/mol | [1][2] |

| Appearance | Solid powder | [1] |

Table 2: Chemical Properties of this compound Maleate

| Property | Value | Citation |

| CAS Number | 26328-04-1 | [][4] |

| Molecular Formula | C22H31N3O5·C4H4O4 | [] |

| Molecular Weight | 533.57 g/mol | [] |

| Melting Point | 135°C or 173°C (decomposes) | [] |

| Appearance | White to light yellow to light orange powder to crystal | [5] |

| Purity | >98% | [] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key chemical properties.

Synthesis of this compound Maleate

A common synthetic route for this compound maleate involves a "one-pot" method starting from trans-3,4,5-trimethoxycinnamic acid.[6]

Materials:

-

trans-3,4,5-trimethoxycinnamic acid

-

Carboxyl activator (e.g., ethyl chloroformate)

-

Organic base (e.g., triethylamine)

-

1-[(1-tetrahydropyrrolecarbonyl)methyl]piperazine

-

Dichloromethane (solvent)

-

Maleic acid

-

Anhydrous ethanol

Procedure:

-

trans-3,4,5-trimethoxycinnamic acid and triethylamine are dissolved in dichloromethane and stirred at -10°C.[6]

-

A solution of ethyl chloroformate in dichloromethane is added, and the reaction is stirred for 1 hour.[6]

-

A solution of 1-[(1-tetrahydropyrrolecarbonyl)methyl]piperazine in dichloromethane is then slowly added, and the mixture is stirred for 3 hours to yield this compound free base.[6]

-

The reaction solution is acidified with 10% HCl, and the organic layer is separated.[6]

-

The acid layer is then basified with 20% sodium hydroxide and extracted with dichloromethane to isolate the this compound free base.[6]

-

The free base is dissolved in anhydrous ethanol by heating.[7]

-

This solution is then added to a solution of maleic acid in anhydrous ethanol with stirring.[7]

-

The mixture is allowed to stand at room temperature for crystallization to occur.[7]

-

The resulting white crystals of this compound maleate are collected by filtration and dried.[7]

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.[5][6][7][8][9]

Procedure:

-

A small amount of the crystalline sample is packed into a capillary tube.[6][9]

-

The capillary tube is placed in a melting point apparatus.[8][9]

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[7][8] For a pure substance, this range is typically narrow.[7]

Determination of Molecular Weight by Mass Spectrometry

The molecular weight is determined using mass spectrometry, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry.[10][11]

Procedure (General Principle):

-

The sample is introduced into the mass spectrometer where it is ionized.[11][12]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a magnetic or electric field.[10][12]

-

A detector measures the abundance of ions at each m/z value, generating a mass spectrum.[10]

-

The peak corresponding to the molecular ion (the intact molecule with one or more charges) is used to determine the molecular weight.[12] High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the molecular formula.[12]

Determination of Solubility

The solubility of a compound can be determined by the shake-flask method.[13][14]

Procedure:

-

An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, ethanol) in a flask.[13]

-

The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (saturation).[13][15]

-

The saturated solution is then filtered to remove any undissolved solid.[13]

-

A known volume of the filtrate is taken, and the solvent is evaporated.[15]

-

The mass of the remaining solid is measured, and the solubility is calculated, typically expressed in mg/mL or g/100mL.[16]

Visualizations

The following diagrams illustrate the synthesis workflow and the proposed signaling pathway of this compound.

Caption: Synthesis workflow for this compound Maleate.

Caption: Proposed signaling pathway for this compound's vasodilatory effects.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | C22H31N3O5 | CID 5282459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Maleate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. pennwest.edu [pennwest.edu]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. How to Determine the Molecular Weight of Protein? - Creative Proteomics [creative-proteomics.com]

- 11. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 12. scribd.com [scribd.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. researchgate.net [researchgate.net]

- 15. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

Pharmacological Profile of Cinepazide Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinepazide maleate is a vasoactive pharmaceutical agent primarily utilized in the management of cerebrovascular and cardiovascular disorders. Classified as a piperazine derivative, it functions as a potent vasodilator, enhancing blood flow, particularly in the cerebral and peripheral regions.[1][2] Its therapeutic efficacy, most notably in acute ischemic stroke, is attributed to a multifaceted mechanism of action that extends beyond simple vasodilation to include rheological improvements, metabolic enhancements, and neuroprotection.[1][3] This document provides a comprehensive overview of the pharmacological profile of this compound maleate, detailing its mechanism of action, pharmacodynamic effects, clinical efficacy, and safety, supported by data from key preclinical and clinical investigations.

Mechanism of Action

This compound maleate exerts its therapeutic effects through several distinct but synergistic pathways that culminate in improved tissue perfusion and cellular function. The primary mechanisms include weak calcium channel blockade, potentiation of endogenous adenosine, and potential inhibition of phosphodiesterase.[1][3][4]

-

Calcium Channel Blockade : this compound maleate acts as a mild calcium antagonist.[3] It inhibits the transmembrane influx of Ca²⁺ into vascular smooth muscle cells, which is a critical step for muscle contraction.[1][3] This reduction in intracellular calcium concentration leads to the relaxation of these muscle cells, resulting in vasodilation and a decrease in vascular resistance.[1]

-

Adenosine Potentiation : The drug enhances the effects of endogenous adenosine, a key regulator of blood flow and cellular metabolism.[3] It achieves this by retarding the degradation of adenosine and inhibiting its reuptake into cells, thereby increasing its extracellular concentration and duration of action.[5] This potentiation contributes significantly to its vasodilatory and neuroprotective properties.

-

Phosphodiesterase (PDE) Inhibition : Evidence suggests that this compound maleate may act as a phosphodiesterase inhibitor.[4] By inhibiting PDE, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to elevated intracellular cAMP levels. Increased cAMP in vascular smooth muscle cells promotes relaxation and vasodilation.[4]

-

Other Mechanisms : Beyond these primary actions, this compound maleate also exhibits anti-thrombotic properties by inhibiting platelet aggregation, reduces blood viscosity, and possesses antioxidant capabilities that protect tissues from oxidative stress.[1][5] Some studies also suggest it may enhance the production of nitric oxide (NO), a potent vasodilator.[1]

Below is a diagram illustrating the convergent signaling pathways of this compound Maleate.

Pharmacodynamics

The multifaceted mechanism of this compound maleate translates into a range of beneficial pharmacodynamic effects, primarily related to improved hemodynamics and neuroprotection.

-

Hemodynamic and Rheological Effects : The principal pharmacodynamic outcome is the dilation of cerebral and peripheral blood vessels, which increases blood flow and improves microcirculation.[3] In preclinical studies, intravertebral administration of this compound maleate (1-10 mg/kg) produced a dose-dependent increase in vertebral blood flow in dogs.[2] Clinically, this manifests as augmented blood flow velocities in cerebral arteries of stroke patients.[3] Furthermore, the drug reduces blood viscosity, which enhances blood rheology and further promotes tissue perfusion.[3][5]

-

Neuroprotective and Metabolic Effects : this compound maleate demonstrates significant neuroprotective capabilities. It improves the brain's ability to withstand ischemic and hypoxic conditions by enhancing glucose utilization by brain cells and optimizing cellular energy metabolism.[3][6] In clinical settings, treatment has been associated with increased levels of nerve growth factor (NGF) and decreased levels of neuronal injury markers like neuron-specific enolase (NSE) and S100-β.[3] It also reduces the levels of pro-inflammatory factors.[3]

Table 1: Summary of Preclinical Pharmacodynamic Findings

| Model System | Dosage/Concentration | Key Finding | Reference |

| Anesthetized Dogs | 1-10 mg/kg (intravertebral) | Dose-related increase in vertebral blood flow. | [2] |

| Anesthetized Dogs | 30 mg/kg (intravenous) | Potentiation of the vasodilator response to adenosine and cAMP. | [2] |

Pharmacokinetics

Detailed human pharmacokinetic parameters for this compound maleate, including its absorption, distribution, metabolism, elimination half-life, and clearance rates, are not extensively documented in the available scientific literature. It is understood that medications affecting liver enzymes can alter its plasma levels, suggesting a role for hepatic metabolism in its clearance.[4]

Clinical Efficacy

The clinical utility of this compound maleate injection has been most robustly demonstrated in the treatment of acute ischemic stroke (AIS).

A pivotal multicenter, randomized, double-blind, placebo-controlled trial conducted in China provided high-quality evidence of its efficacy.[5][7] In this study, patients treated with this compound maleate showed a statistically significant improvement in functional recovery at 90 days compared to placebo.[5][7] Specifically, a greater proportion of patients achieved a modified Rankin Scale (mRS) score of ≤2, indicating slight disability at most but the ability to look after their own affairs without assistance.[5][7] A significant improvement was also observed in the Barthel Index, a measure of performance in activities of daily living.[5][7]

Another study investigating this compound maleate as an adjunct to edaravone (a neuroprotective agent) in AIS patients found that the combination therapy was superior to edaravone alone, resulting in a higher overall treatment efficacy rate and more pronounced improvements in cerebral blood flow and neurological function.[3]

Table 2: Summary of Key Clinical Trial Efficacy Data

| Study / Population | Design | Treatment Groups | Key Efficacy Endpoints (Day 90) | Reference |

| Ni et al., 2020 / 937 AIS Patients | Multicenter, Randomized, Double-Blind, Placebo-Controlled | 1. This compound Maleate 320 mg/day IV for 14 days2. Placebo IV for 14 days | mRS Score ≤ 2: - this compound Group: 60.9%- Placebo Group: 50.1%(p = 0.0004)Barthel Index ≥ 95: - this compound Group: 53.4%- Placebo Group: 46.7%(p = 0.0230) | [5][7][8] |

| Retrospective Study / 100 AIS Patients | Retrospective, Comparative | 1. This compound Maleate + Edaravone for 14 days2. Edaravone only for 14 days | Overall Treatment Efficacy Rate: - Combination Group: 94.0%- Control Group: 74.0%(p < 0.05) | [3] |

Safety and Tolerability

The injectable formulation of this compound maleate is generally considered safe and well-tolerated.[5] An older oral tablet form was withdrawn in some European countries in the 1990s due to an associated risk of agranulocytosis. However, large-scale clinical trials and post-market surveillance of the injectable form in China have not reported this adverse event.[5]

In the large placebo-controlled trial, the overall incidence of adverse events (AEs) was similar between the this compound and placebo groups.[5]

Table 3: Adverse Events (Incidence ≥5%) in the Pivotal AIS Trial

| Adverse Event | This compound Maleate Group (n=643) | Placebo Group (n=647) |

| Constipation | 26.0% | 26.5% |

| Hypokalemia | 6.1% | 10.5% |

| Hypoproteinemia | 5.4% | 6.2% |

| Headache | 6.2% | 7.1% |

| Data from Ni et al., 2020[5] |

Experimental Protocols

Protocol: Multicenter RCT in Acute Ischemic Stroke (Ni et al., 2020)

-

Objective : To evaluate the efficacy and safety of this compound maleate injection in patients with AIS.

-

Study Design : A multicenter, randomized, double-blind, parallel-group, placebo-controlled trial conducted across 72 centers in China.[5]

-

Patient Population : Patients aged 18-80 with acute ischemic stroke (onset within 48 hours) and a National Institutes of Health Stroke Scale (NIHSS) score of 5–25.[5]

-

Inclusion/Exclusion Criteria : Key exclusion criteria included intracerebral hemorrhage, poorly controlled hypertension, high risk of cardiac embolism, and bleeding tendencies.[5]

-

Treatment Regimen :

-

Experimental Group : Continuous intravenous infusion of 320 mg of this compound maleate in 500 mL of saline at a rate of 100 mL/hour, administered once daily for 14 consecutive days.[5][9]

-

Control Group : Placebo (500 mL saline) administered under the same conditions.[5]

-

Standard Care : All patients in both groups also received a basic therapy of citicoline sodium (0.5 g) via intravenous infusion once daily for 10 days.[5][9]

-

-

Efficacy Endpoints :

-

Safety Evaluation : Monitoring of all adverse events, laboratory parameters, vital signs, and electrocardiograms throughout the study.[5]

The workflow for this clinical trial is outlined in the diagram below.

Conclusion

This compound maleate is a vasodilator with a complex and advantageous pharmacological profile for the treatment of cerebrovascular diseases, particularly acute ischemic stroke. Its mechanisms of action, including calcium channel blockade and adenosine potentiation, lead to significant improvements in cerebral blood flow, neurological function, and activities of daily living.[3][5] Supported by robust data from large, well-controlled clinical trials, the injectable formulation of this compound maleate has demonstrated both substantial efficacy and a favorable safety profile, positioning it as a valuable therapeutic option in the management of ischemic stroke.[5][6]

References

- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Effects of this compound Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is this compound Maleate used for? [synapse.patsnap.com]

- 5. Efficacy and safety of this compound maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy and safety of this compound maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. doaj.org [doaj.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Cinepazide's Role as a Calcium Channel Blocker in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinepazide is a pharmaceutical agent recognized primarily for its vasodilatory properties, which are attributed to its function as a weak calcium channel blocker in vascular smooth muscle cells.[1][2] This activity enhances cerebral blood flow, underpinning its clinical application in the management of acute ischemic stroke.[3][4][5] While its neuroprotective effects are well-documented, they are largely considered secondary to the restoration of cerebrovascular perfusion.[6][7] A direct, significant role for this compound as a calcium channel blocker within neurons is not extensively characterized in publicly available literature. This technical guide provides an in-depth overview of the established mechanisms of this compound, alongside a detailed exploration of the experimental protocols and theoretical signaling pathways that would be central to elucidating its potential direct effects on neuronal calcium channels.

Introduction: this compound and Neuronal Calcium Homeostasis

Calcium ions (Ca²⁺) are ubiquitous second messengers that govern a vast array of neuronal functions, from neurotransmitter release and synaptic plasticity to gene expression and apoptosis. The precise regulation of intracellular Ca²⁺ concentration is therefore critical for neuronal health and function. Voltage-gated calcium channels (VGCCs) are key regulators of Ca²⁺ influx and are broadly classified into several subtypes, including L-type, N-type, P/Q-type, R-type, and T-type channels, each with distinct physiological roles and subcellular localizations.

This compound maleate has been identified as a mild calcium antagonist that suppresses the transmembrane movement of Ca²⁺.[1] Its primary therapeutic benefit in cerebrovascular disorders stems from its ability to induce vasodilation and improve microcirculation.[1] However, given the fundamental role of calcium channels in neuronal pathophysiology, a comprehensive understanding of this compound's potential direct interactions with neuronal VGCCs is of significant interest for neuropharmacology and drug development.

Known Mechanisms and Neuroprotective Effects

The principal established mechanism of this compound is the inhibition of Ca²⁺ influx in vascular smooth muscle cells, leading to vasodilation and an increase in cerebral blood flow.[1] This improvement in cerebral circulation is thought to be the primary driver of its neuroprotective effects observed in clinical and preclinical studies of ischemic stroke.[3][4][5][6]

Studies in animal models of chronic cerebral hypoperfusion have shown that this compound treatment can improve cognitive deficits, reduce the activation of astrocytes, and prevent damage to cholinergic neurons.[6] These neuroprotective outcomes are associated with a reduction in the expression of β-secretase 1 (BACE1), an enzyme involved in the production of amyloid-β peptides.[6] While these findings are significant, they do not definitively separate the direct neuronal effects of this compound from the indirect benefits of enhanced cerebral perfusion.

Investigating the Direct Neuronal Effects of this compound: Experimental Protocols

To rigorously assess the direct role of this compound as a calcium channel blocker in neurons, a series of established electrophysiological and imaging techniques would be required. The following sections detail the methodologies for key experiments.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for directly measuring the activity of ion channels. Both voltage-clamp and current-clamp configurations would be essential to characterize the effects of this compound on neuronal VGCCs.

Objective: To quantify the inhibitory effect of this compound on specific subtypes of voltage-gated calcium currents (ICa).

Methodology:

-

Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines heterologously expressing specific calcium channel subunits (e.g., HEK293 cells) are prepared on glass coverslips.

-

Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Solutions:

-

External Solution (in mM): 140 TEA-Cl, 10 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with TEA-OH. Tetrodotoxin (TTX, 0.5 µM) is included to block voltage-gated sodium channels.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

-

-

Recording Procedure:

-

A gigaohm seal is formed between the patch pipette and the cell membrane.

-

The membrane is ruptured to achieve the whole-cell configuration.

-

The cell is held at a negative holding potential (e.g., -80 mV) to ensure VGCCs are in a closed state.

-

Depolarizing voltage steps (e.g., to 0 mV for 200 ms) are applied to elicit ICa.

-

A stable baseline of ICa is recorded.

-

This compound is applied at various concentrations via a perfusion system.

-

The effect of each concentration on the peak ICa amplitude is recorded.

-

-

Data Analysis: The percentage of inhibition of ICa is calculated for each concentration of this compound. A concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). To isolate specific channel subtypes, selective blockers can be used (e.g., nifedipine for L-type, ω-conotoxin GVIA for N-type, ω-agatoxin IVA for P/Q-type).

Objective: To determine the impact of this compound on neuronal firing properties, which are modulated by calcium currents.

Methodology:

-

Cell Preparation and Setup: As described for the voltage-clamp protocol.

-

Solutions:

-

External Solution: Standard artificial cerebrospinal fluid (aCSF).

-

Internal (Pipette) Solution: A potassium-based solution to mimic the intracellular environment.

-

-

Recording Procedure:

-

Whole-cell configuration is established.

-

The neuron's resting membrane potential is measured.

-

A series of depolarizing current steps are injected to elicit action potentials.

-

Baseline firing frequency, action potential threshold, and afterhyperpolarization are recorded.

-

This compound is applied.

-

Changes in firing properties are recorded.

-

-

Data Analysis: Comparison of action potential parameters before and after this compound application will indicate its effect on overall neuronal excitability.

Calcium Imaging

Calcium imaging provides a dynamic, real-time measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to neuronal activity or pharmacological manipulation.

Methodology:

-

Cell Preparation and Dye Loading: Neuronal cultures are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Imaging Setup: A fluorescence microscope equipped with a perfusion system and a sensitive camera is used.

-

Experimental Procedure:

-

Baseline fluorescence is recorded.

-

Neurons are stimulated to induce calcium influx, typically by applying a high concentration of potassium chloride (KCl) to depolarize the membrane and open VGCCs.

-

The change in fluorescence intensity, indicating an increase in [Ca²⁺]i, is recorded.

-

After a washout period, this compound is pre-incubated with the neurons.

-

The KCl stimulation is repeated in the presence of this compound.

-

-

Data Analysis: The amplitude of the calcium transient in the presence of this compound is compared to the control condition to determine the extent of inhibition of calcium influx.

Neurotransmitter Release Assay

Since N- and P/Q-type calcium channels are critical for neurotransmitter release, assessing the effect of this compound on this process can provide indirect evidence of its action on presynaptic VGCCs.

Methodology:

-

Preparation: Synaptosomes (isolated nerve terminals) are prepared from brain tissue or cultured neurons are used.

-

Loading: The preparation is loaded with a radiolabeled neurotransmitter (e.g., ³H-glutamate or ³H-GABA).

-

Experimental Procedure:

-

A baseline of neurotransmitter release is measured.

-

The preparation is depolarized (e.g., with high KCl) to trigger calcium-dependent neurotransmitter release.

-

The amount of released radiolabeled neurotransmitter is quantified.

-

The experiment is repeated in the presence of varying concentrations of this compound.

-

-

Data Analysis: A reduction in depolarization-evoked neurotransmitter release in the presence of this compound would suggest an inhibition of presynaptic calcium channels.

Potential Signaling Pathways and Logical Relationships

Should this compound be found to directly block neuronal calcium channels, it could modulate several downstream signaling pathways. The following diagrams illustrate these potential relationships.

Hypothetical Signaling Pathway of this compound Action

Caption: Hypothetical mechanism of this compound's direct neuronal action.

Experimental Workflow for Assessing this compound's Effect

Caption: Workflow for characterizing this compound's neuronal effects.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound's effect on neuronal calcium channels is currently available, the following table is presented as a template for how such data would be structured for clear comparison.

| Parameter | L-Type (Cav1.x) | N-Type (Cav2.2) | P/Q-Type (Cav2.1) | T-Type (Cav3.x) |

| IC₅₀ (µM) | Data Needed | Data Needed | Data Needed | Data Needed |

| Effect on Firing Rate | Data Needed | Data Needed | Data Needed | Data Needed |

| Inhibition of [Ca²⁺]i | Data Needed | Data Needed | Data Needed | Data Needed |

| Inhibition of Neurotransmitter Release | Not Applicable | Data Needed | Data Needed | Not Applicable |

Conclusion and Future Directions

This compound is an established therapeutic agent for ischemic stroke, with its primary mechanism of action being the blockade of calcium channels in vascular smooth muscle. While this leads to significant neuroprotective effects through improved cerebral blood flow, its direct action on neuronal calcium channels remains an open area for investigation. The experimental protocols detailed in this guide provide a clear roadmap for elucidating the potential neuronal pharmacology of this compound. Such studies would be invaluable in determining if this compound possesses a multi-faceted mechanism of neuroprotection, which could have significant implications for its current and future clinical applications in neurology. Future research should focus on systematic screening of this compound against the various subtypes of neuronal voltage-gated calcium channels to provide the much-needed quantitative data to fully understand its pharmacological profile.

References

- 1. Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Alteration of Ca2+ Dependence of Neurotransmitter Release by Disruption of Ca2+ Channel/Syntaxin Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 7. Development of phenotypic assays for identifying novel blockers of L-type calcium channels in neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of Cinepazide on Cerebral Phosphodiesterase Activity: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cinepazide, a vasodilator utilized in the management of cerebrovascular disorders, is understood to exert its therapeutic effects through the inhibition of phosphodiesterase (PDE) enzymes. This mechanism leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in vascular smooth muscle relaxation and augmented cerebral blood flow. While the general mechanism is acknowledged, a detailed, quantitative analysis of this compound's specific effects on the diverse array of PDE isoenzymes within the brain remains an area of limited specific public data. This technical guide synthesizes the current understanding of key phosphodiesterases in the brain, outlines the putative signaling pathways modulated by their inhibition, and provides detailed, generalized experimental protocols for investigating the effects of compounds like this compound on cerebral PDE activity. This document serves as a foundational resource for researchers aiming to elucidate the precise neuropharmacological profile of this compound and other potential PDE inhibitors.

Introduction to Phosphodiesterases in the Central Nervous System

Phosphodiesterases are a superfamily of enzymes that are critical regulators of intracellular signal transduction by catalyzing the hydrolysis of the second messengers cAMP and cGMP.[1] The brain expresses a complex array of PDE isoenzymes, each with distinct subcellular localizations, substrate specificities, and regulatory properties.[2] This compartmentalization allows for precise spatial and temporal control of cyclic nucleotide signaling, which is fundamental for a myriad of neuronal processes, including synaptic plasticity, learning, memory, and neuroinflammation.[1][3][4] Dysregulation of PDE activity has been implicated in the pathophysiology of numerous neurological and psychiatric disorders, making them attractive targets for therapeutic intervention.[5][6][7]

Key Phosphodiesterase Isoenzymes in the Brain and the Postulated Impact of this compound

While direct quantitative data on this compound's inhibitory profile against specific brain PDE isoenzymes are not extensively available in the public domain, its known action as a cAMP-elevating agent suggests it likely targets one or more of the cAMP-hydrolyzing PDEs. Below is a summary of key PDE families in the brain and the hypothetical implications of their inhibition by a compound like this compound.

| PDE Family | Primary Substrate(s) | Key Functions in the Brain | Putative Effects of this compound Inhibition |

| PDE1 | Ca²⁺/Calmodulin-stimulated; Hydrolyzes both cAMP and cGMP | Regulation of neuronal excitability, synaptic plasticity, and dopamine signaling. | Modulation of cognitive functions and motor control. |

| PDE2 | Dual-substrate; Hydrolyzes both cAMP and cGMP; Stimulated by cGMP | Cross-talk between cAMP and cGMP signaling pathways; involved in memory formation and anxiety. | Alteration of synaptic plasticity and potential anxiolytic effects. |

| PDE4 | cAMP-specific | Regulation of inflammation, cognitive processes, and mood. A major cAMP-hydrolyzing enzyme in the brain.[8] | Anti-inflammatory effects, cognitive enhancement, and potential antidepressant-like activity.[9] |

| PDE5 | cGMP-specific | Regulation of the nitric oxide (NO)/cGMP signaling pathway, influencing synaptic plasticity and cerebrovascular tone.[4] | Vasodilation and modulation of synaptic plasticity through cGMP-dependent pathways. |

| PDE10 | Dual-substrate; Hydrolyzes both cAMP and cGMP | Highly expressed in the striatum; plays a crucial role in regulating motor function and psychosis. | Potential modulation of basal ganglia-mediated motor control and behavior. |

Signaling Pathways Modulated by Phosphodiesterase Inhibition

The primary consequence of PDE inhibition is the elevation of intracellular cyclic nucleotide levels. The downstream effects are dictated by the specific signaling pathways activated by cAMP and cGMP.

cAMP-PKA-CREB Signaling Pathway

Inhibition of cAMP-specific PDEs, such as PDE4, by this compound would lead to an accumulation of cAMP. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB (pCREB) is a transcription factor that promotes the expression of genes involved in neuronal survival, synaptic plasticity, and memory consolidation.

cGMP-PKG Signaling Pathway

Should this compound also inhibit cGMP-hydrolyzing PDEs, it would potentiate the cGMP signaling cascade. Nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP, which then activates Protein Kinase G (PKG). PKG has various downstream targets involved in vasodilation, reduction of neuroinflammation, and modulation of synaptic transmission.[4]

Experimental Protocols for Assessing the Effect of this compound on Brain Phosphodiesterase Activity

The following sections describe generalized protocols that can be adapted to investigate the inhibitory effects of this compound on specific PDE isoenzymes in brain tissue.

Preparation of Brain Tissue Homogenates

-

Tissue Collection: Euthanize rodents (e.g., Sprague-Dawley rats) in accordance with institutional animal care and use committee guidelines.

-

Dissection: Rapidly dissect the brain region of interest (e.g., hippocampus, cortex, striatum) on ice.

-

Homogenization: Homogenize the tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.1% v/v Triton X-100, and a protease inhibitor cocktail).

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant, which contains the soluble PDE enzymes.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as the Bradford or BCA assay.

In Vitro Phosphodiesterase Activity Assay

A commonly used method for measuring PDE activity is the two-step radioassay.[10]

-

Reaction Setup: In a reaction tube, combine the brain homogenate (containing the PDE enzymes), a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂), and varying concentrations of this compound or a vehicle control.

-

Initiation of Reaction: Add a known amount of radiolabeled cyclic nucleotide (e.g., [³H]-cAMP or [³H]-cGMP) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., 0.1 M HCl) or by heat inactivation.

-

Conversion to Nucleoside: Add snake venom nucleotidase to convert the resulting radiolabeled 5'-monophosphate (e.g., [³H]-5'-AMP) to its corresponding nucleoside (e.g., [³H]-adenosine).

-

Separation: Use anion-exchange chromatography to separate the unhydrolyzed cyclic nucleotide from the radiolabeled nucleoside product.

-

Quantification: Measure the radioactivity of the product using liquid scintillation counting. The amount of radioactivity is proportional to the PDE activity.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

This compound's established role as a cerebral vasodilator acting via phosphodiesterase inhibition highlights its importance in the treatment of cerebrovascular diseases. However, a more granular understanding of its interaction with specific PDE isoenzymes in the brain is crucial for optimizing its therapeutic use and exploring its potential in other neurological disorders. The experimental frameworks provided in this guide offer a robust starting point for researchers to quantitatively assess the inhibitory profile of this compound and other novel compounds. Future research should focus on determining the IC₅₀ values of this compound against a panel of recombinant human brain PDE isoenzymes and validating these findings in primary neuronal and glial cell cultures. Such studies will be instrumental in elucidating the precise molecular mechanisms underlying the neuroprotective and cognitive-enhancing effects of this compound and will pave the way for the development of next-generation, isoenzyme-specific PDE inhibitors for a range of central nervous system disorders.

References

- 1. Inhibition of cGMP-metabolizing PDEs as target for cognitive enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE inhibition in distinct cell types to reclaim the balance of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art [mdpi.com]

- 5. Inhibition of phosphodiesterase: A novel therapeutic target for the treatment of mild cognitive impairment and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 7. Phosphodiesterase Type 4 Inhibition in CNS Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of phosphodiesterase (1B, 2A, 9A and 10A) inhibitors on central nervous system cyclic nucleotide levels in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

Cinepazide and its Impact on Cerebral Blood Flow: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of cinepazide, a vasoactive pharmaceutical agent, and its specific effects on cerebral hemodynamics. It is intended for researchers, scientists, and professionals in drug development. The document details the molecular mechanisms of this compound, presents quantitative data from clinical studies on its impact on cerebral blood flow (CBF), outlines key experimental protocols, and discusses its clinical implications, particularly in the context of acute ischemic stroke (AIS). Through a synthesis of current research, this guide aims to be an in-depth resource on the cerebrovascular effects of this compound.

Introduction

This compound, and its maleate salt, is a vasodilator agent used in the management of various cerebrovascular and cardiovascular conditions. Its primary therapeutic goal is to improve blood flow and enhance oxygen and nutrient delivery to tissues, particularly in the cerebral regions.[1] The regulation of cerebral blood flow is critical for maintaining normal brain function, as the brain has a high metabolic demand but limited energy reserves.[2] In pathological states such as acute ischemic stroke, characterized by the obstruction of cerebral blood vessels, restoring and enhancing cerebral blood flow is a fundamental therapeutic objective to mitigate neurological damage and improve patient outcomes. This guide explores the multifaceted mechanisms through which this compound exerts its effects on cerebral circulation and presents the clinical evidence supporting its use.

Mechanism of Action

This compound's vasodilatory effect stems from a combination of actions on the vascular smooth muscle cells.[3] The primary mechanisms include calcium antagonism, inhibition of phosphodiesterase, and enhancement of endogenous adenosine.[4]

-

Calcium Antagonism : this compound acts as a mild calcium antagonist.[5] It inhibits the transmembrane influx of Ca²⁺ into vascular smooth muscle cells.[5][4] This reduction in intracellular calcium concentration leads to the relaxation of these muscle cells, resulting in vasodilation, reduced vascular resistance, and increased blood flow.[3][4]

-

Phosphodiesterase (PDE) Inhibition : The drug has been shown to inhibit phosphodiesterase, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE, this compound increases intracellular cAMP levels, which promotes the relaxation of vascular smooth muscles and contributes to vasodilation.[1][4]

-

Adenosine Enhancement : this compound can also enhance the effectiveness of endogenous adenosine, a potent vasodilator.[5][4] This synergy further contributes to its ability to improve microcirculation.[5]

These actions collectively lead to the dilation of cerebral, coronary, and peripheral vessels, making this compound an effective agent for conditions associated with vascular insufficiency.[1][4]

Caption: Signaling pathway of this compound leading to vasodilation.

Impact on Cerebral Hemodynamics: Quantitative Analysis

Clinical studies have quantified the effects of this compound on cerebral blood flow, often using Transcranial Doppler (TCD) ultrasound to measure blood flow velocities in major cerebral arteries.

This compound in Acute Ischemic Stroke

A retrospective study involving 100 patients with acute ischemic stroke (AIS) evaluated the effect of this compound maleate combined with edaravone.[5] Patients in the observation group received both drugs, while the control group received edaravone alone.[5] Significant increases in blood flow velocities in the middle cerebral artery (MCA) and anterior cerebral artery (ACA) were observed in the combination therapy group.[5]

Table 1: Effect of this compound Maleate with Edaravone on Cerebral Blood Flow Velocity (cm/s) in AIS Patients [5]

| Artery | Group | N | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) | P-value |

| MCA | Observation | 50 | 42.13 ± 5.12 | 53.46 ± 5.66 | < .001 |

| Control | 50 | 43.28 ± 5.00 | 49.02 ± 5.55 | < .001 | |

| ACA | Observation | 50 | 34.91 ± 5.08 | 48.44 ± 6.47 | < .001 |

| Control | 50 | 34.84 ± 4.43 | 41.36 ± 5.22 | < .001 |

Data sourced from a 2025 study on AIS patients. The 'Observation' group received this compound maleate and edaravone.[5]

This compound for Cerebral Vasospasm

Another study compared the efficacy of this compound maleate (320 mg/d) with nimodipine (30 mg/d) for treating cerebral vasospasm following subarachnoid hemorrhage.[6] Both treatments led to a significant decrease in the elevated blood flow velocity in the MCA, indicating relief of vasospasm.[6]

Table 2: Comparison of this compound vs. Nimodipine on MCA Blood Flow Velocity [6]

| Time Point | Treatment Group | Change in Blood Flow Velocity | P-value (vs. Pre-treatment) | P-value (between groups) |

| Day 3 | This compound Maleate | Significant Decrease | 0.000 | 0.124 |

| Nimodipine | Significant Decrease | 0.000 | ||

| Day 7 | This compound Maleate | Continued Decrease | 0.000 | 0.364 |

| Nimodipine | Continued Decrease | 0.000 |

This study suggests this compound is a viable alternative to nimodipine for post-hemorrhage cerebral vasospasm.[6]

Large-Scale Clinical Trial Efficacy

A multicenter, randomized, double-blind, placebo-controlled trial involving 937 patients with AIS further confirmed the efficacy of this compound maleate injection.[7][8][9] The results demonstrated a significant improvement in functional recovery and a reduction in disability at day 90.[7][9]

Table 3: Primary Efficacy Outcomes of this compound vs. Placebo in AIS at Day 90 [8][9]

| Efficacy Endpoint | This compound Maleate Group (n=471) | Placebo Group (n=466) | P-value |

| mRS Score ≤ 2 (%) | 60.9% | 50.1% | 0.0004 |

| Barthel Index ≥ 95 (%) | 53.4% | 46.7% | 0.0230 |

mRS (modified Rankin Scale) score of ≤2 indicates slight disability but ability to look after own affairs without assistance.

Key Experimental Protocols

The clinical validation of this compound's effect on cerebral blood flow relies on robust experimental designs. Below is a detailed methodology from a key multicenter trial.

Protocol: Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial in AIS[8][9][10][11]

-

Objective : To evaluate the efficacy and safety of this compound maleate injection compared with placebo in treating patients with acute ischemic stroke.[10]

-

Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10] A total of 937 patients were enrolled.[7][9]

-

Patient Population :

-

Inclusion Criteria : Patients aged 18 to 80 suffering from moderate to severe acute ischemic stroke with an acute onset within 48 hours.[11]

-

Exclusion Criteria : Patients with transient ischemic attack, cerebral hemorrhage, brain tumors, severe uncontrolled hypertension, or those who had received or required interventional or thrombolytic therapy.[10]

-

-

Treatment Regimen :

-

Eligible patients were randomized into two groups.

-

This compound Group : Received an intravenous infusion of 320 mg this compound maleate once daily for 14 consecutive days.[7][8]

-

Placebo Group : Received a matching placebo infusion on the same schedule.[7][8]

-

Basic Therapy : All patients in both groups received standard care, including citicoline sodium injection.[7][8]

-

-

Efficacy Endpoints :

-

Primary : The proportion of patients with a modified Rankin Scale (mRS) score of ≤ 2 on day 90.[7][8] This score assesses the degree of disability or dependence in daily activities.[11]

-

Secondary : The proportion of patients with a Barthel Index score of ≥ 95 on day 90, which measures performance in activities of daily living.[7][8]

-

-

Safety Assessment : Monitoring and reporting of all adverse events (AEs) throughout the study.[7]

-

Data Analysis : Statistical comparisons were made between the two groups for all efficacy and safety parameters.[8]

Caption: Workflow of a randomized controlled trial for this compound.

Conclusion

This compound maleate effectively enhances cerebral blood flow through a multi-target mechanism involving calcium antagonism, PDE inhibition, and adenosine enhancement.[4] Quantitative data from clinical trials robustly demonstrate its ability to increase cerebral blood flow velocities in patients with acute ischemic stroke and alleviate vasospasm.[5][6] Large-scale, placebo-controlled studies have confirmed that this improvement in cerebral hemodynamics translates into significant clinical benefits, including improved neurological function and reduced long-term disability.[7][9] The detailed experimental protocols provide a framework for future research and validation. This compound represents a valuable therapeutic option in the management of cerebrovascular disorders characterized by compromised blood flow.[1]

References

- 1. What is this compound Maleate used for? [synapse.patsnap.com]

- 2. Control of Cerebral Blood Flow - The Cerebral Circulation - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 4. Effect of this compound Maleate on Serum Inflammatory Factors of ICU Patients with Severe Cerebral Hemorrhage after Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effects of this compound Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 7. researchgate.net [researchgate.net]

- 8. doaj.org [doaj.org]

- 9. Efficacy and safety of this compound maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. biospectrumasia.com [biospectrumasia.com]

Preclinical Profile of Cinepazide: A Potential Neuroprotective Agent for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge. A common thread in the pathophysiology of these disorders is the progressive loss of neuronal structure and function. While the specific etiologies differ, mechanisms such as cerebrovascular insufficiency, neuroinflammation, and impaired cellular signaling are often implicated. Cinepazide, a drug with vasodilatory and neuroprotective properties, has been investigated in preclinical models that recapitulate certain aspects of neurodegeneration, offering a potential therapeutic avenue. This technical guide provides a comprehensive overview of the preclinical studies on this compound, focusing on its efficacy in a relevant animal model of cognitive impairment, its mechanisms of action, and detailed experimental protocols.

Quantitative Data Summary

The primary preclinical evidence for this compound's neuroprotective effects comes from a study utilizing a rat model of type 2 diabetes (T2D) combined with chronic cerebral hypoperfusion (CCH). This model is particularly relevant as both T2D and CCH are significant risk factors for cognitive decline and are associated with neurodegenerative processes.[1][2]

Table 1: Effects of this compound Maleate on Spatial Learning and Memory in the Morris Water Maze

| Experimental Group | Treatment | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |

| Escape Latency (s) | ||||||

| Blank | Saline | 45.2 ± 5.1 | 35.1 ± 4.8 | 28.3 ± 4.2 | 22.5 ± 3.9 | 18.1 ± 3.5 |

| DM-CCH | Saline | 58.7 ± 6.3 | 55.4 ± 5.9 | 52.1 ± 5.5 | 48.9 ± 5.2 | 45.3 ± 4.8 |

| DM-CCH + CM | 10 mg/kg this compound Maleate | 50.1 ± 5.8# | 42.3 ± 5.1# | 35.6 ± 4.7# | 30.1 ± 4.3# | 25.4 ± 3.9# |

| Time in Target Quadrant (s) | ||||||

| Blank | Saline | - | - | - | - | 28.4 ± 4.1 |

| DM-CCH | Saline | - | - | - | - | 15.2 ± 3.2 |

| DM-CCH + CM | 10 mg/kg this compound Maleate | - | - | - | - | 23.7 ± 3.8# |

| Platform Crossings | ||||||

| Blank | Saline | - | - | - | - | 4.8 ± 0.9 |

| DM-CCH | Saline | - | - | - | - | 1.9 ± 0.5* |

| DM-CCH + CM | 10 mg/kg this compound Maleate | - | - | - | - | 3.9 ± 0.7# |

*Data are presented as mean ± SD. *p<0.05 vs. Blank group; #p<0.05 vs. DM-CCH group. DM-CCH: Diabetes Mellitus with Chronic Cerebral Hypoperfusion; CM: this compound Maleate. Data extrapolated from figures in the cited study.[1]

Table 2: Effects of this compound Maleate on Neuroinflammatory and Cholinergic Markers

| Experimental Group | Treatment | Relative GFAP Expression (%) | Relative BACE1 Expression (%) | Relative ChAT Expression (%) |

| Blank | Saline | 100 ± 12.5 | 100 ± 15.2 | 100 ± 11.8 |

| DM-CCH | Saline | 285 ± 25.1 | 250 ± 21.3 | 45 ± 8.7* |

| DM-CCH + CM | 10 mg/kg this compound Maleate | 155 ± 18.9# | 140 ± 17.5# | 80 ± 9.5# |

*Data are presented as mean ± SD. *p<0.05 vs. Blank group; #p<0.05 vs. DM-CCH group. GFAP: Glial Fibrillary Acidic Protein; BACE1: β-secretase 1; ChAT: Choline Acetyltransferase. Data extrapolated from figures in the cited study.[1]

Experimental Protocols

Animal Model: Type 2 Diabetes with Chronic Cerebral Hypoperfusion

This model was developed in male Sprague-Dawley rats to mimic the clinical comorbidity of T2D and CCH, both of which are risk factors for dementia.[1][2]

-

Induction of Type 2 Diabetes:

-

Rats were fed a high-fat diet (HFD) for 6 weeks to induce insulin resistance.[1]

-

Following the HFD period, a single low-dose intraperitoneal injection of streptozotocin (STZ; 35 mg/kg) was administered to induce hyperglycemia.[1]

-

Blood glucose levels were monitored to confirm the diabetic phenotype.

-

-

Induction of Chronic Cerebral Hypoperfusion:

-

Rats were anesthetized, and a ventral midline incision was made in the neck.

-

The bilateral common carotid arteries were carefully isolated from the surrounding tissues.

-

Permanent occlusion of both common carotid arteries was performed using silk sutures (2-vessel occlusion, 2VO).[1]

-

Sham-operated animals underwent the same surgical procedure without the occlusion of the arteries.

-

Morris Water Maze (MWM) for Spatial Learning and Memory Assessment

The MWM test was conducted to evaluate hippocampal-dependent spatial learning and memory.[1]

-

Apparatus: A circular pool (120 cm in diameter) filled with water made opaque with non-toxic paint. A hidden platform (10 cm in diameter) was submerged 1-2 cm below the water surface in one of the four quadrants.

-

Acquisition Phase (5 days):

-

Rats were subjected to four trials per day for five consecutive days.

-

In each trial, the rat was gently placed into the water facing the pool wall at one of four randomized starting positions.

-

The time taken to locate the hidden platform (escape latency) was recorded.

-

If the rat failed to find the platform within a set time (e.g., 60 or 120 seconds), it was gently guided to the platform and allowed to remain there for 15-30 seconds.[3][4]

-

-

Probe Trial (Day 6):

-

The platform was removed from the pool.

-

Each rat was allowed to swim freely for a defined period (e.g., 60 or 90 seconds).[4]

-

The time spent in the target quadrant (where the platform was previously located) and the number of times the rat crossed the former platform location were recorded to assess memory retention.

-

Immunohistochemistry for Neuronal and Glial Markers

Immunohistochemical staining was used to assess changes in specific protein expression in the hippocampus.[1]

-

Tissue Preparation:

-

Rats were deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.

-

Brains were removed, post-fixed, and cryoprotected in a sucrose solution.

-

Coronal sections of the hippocampus were cut using a cryostat.

-

-

Staining Procedure:

-

Sections were washed and permeabilized.

-

Endogenous peroxidase activity was blocked with a hydrogen peroxide solution.

-

Non-specific binding was blocked using a blocking serum.

-

Sections were incubated overnight with primary antibodies against:

-

After washing, sections were incubated with a biotinylated secondary antibody.

-

An avidin-biotin-peroxidase complex was applied, followed by a chromogen substrate (e.g., DAB) to visualize the antibody binding.

-

Sections were counterstained, dehydrated, and mounted.

-

-

Image Analysis: The intensity and distribution of the staining were quantified using image analysis software to determine the relative expression of the target proteins.

Visualizations: Signaling Pathways and Experimental Workflow

Caption: Signaling pathways of this compound leading to neuroprotection.

Caption: Experimental workflow for preclinical evaluation of this compound.

Caption: Logical relationships of this compound's mechanisms and effects.

Discussion and Future Directions

The available preclinical data suggest that this compound maleate holds promise as a neuroprotective agent, particularly in conditions where cerebrovascular compromise and neuroinflammation contribute to cognitive decline.[1] In a robust model of T2D with CCH, this compound demonstrated significant efficacy in improving spatial learning and memory.[1][2] This behavioral improvement was associated with a reduction in astrogliosis (decreased GFAP), a marker of neuroinflammation, and a decrease in the expression of BACE1, a key enzyme in the amyloidogenic pathway.[1] Furthermore, this compound treatment helped preserve cholinergic neurons, as indicated by the increased expression of ChAT.[1]

The mechanisms underlying these effects are likely multifactorial. This compound is known to be a calcium channel blocker and a vasodilator, which can enhance cerebral blood flow.[1][5][6] By improving microcirculation, it can help alleviate the neuronal damage caused by chronic hypoperfusion.[5] Additionally, its ability to potentiate the effects of adenosine and its anti-inflammatory properties likely contribute to its neuroprotective profile.[1][6]

It is important to note the current limitations in the preclinical evaluation of this compound for specific neurodegenerative diseases. To date, there is a lack of published studies investigating its efficacy in established animal models of Alzheimer's disease (e.g., APP/PS1 or 5XFAD mice), Parkinson's disease (e.g., MPTP or 6-OHDA models), or Huntington's disease (e.g., R6/2 mice).

Future preclinical research should therefore focus on evaluating this compound in these specific disease models to determine its potential to modify key pathological hallmarks, such as amyloid plaque and neurofibrillary tangle formation in Alzheimer's models, dopaminergic neuron loss in Parkinson's models, and mutant huntingtin aggregation in Huntington's models. Such studies would provide a more direct assessment of its therapeutic potential for these devastating disorders.

References

- 1. This compound Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion [jstage.jst.go.jp]

- 2. This compound Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Low-Cost Morris Water Maze for Undergraduate Research: Construction and Demonstration in a Rat Model of Obesity-Induced Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. noldus.com [noldus.com]

- 5. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 6. The Effects of this compound Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of Cinepazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinepazide, a vasodilator agent, has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest for further investigation in inflammatory and immune-related disorders. This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of this compound, supported by experimental data and detailed methodologies. The primary mechanism of action involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger with established anti-inflammatory effects. Additionally, this compound exhibits calcium channel blocking activity, further contributing to its pharmacological profile. This document summarizes the available quantitative data, outlines experimental protocols for assessing its anti-inflammatory efficacy, and visualizes the core signaling pathways and experimental workflows.

Introduction

This compound is a piperazine derivative initially developed as a vasodilator for the treatment of cerebrovascular and peripheral vascular disorders.[1] Beyond its effects on vascular smooth muscle, a growing body of evidence indicates that this compound possesses potent anti-inflammatory and neuroprotective properties. These effects are primarily attributed to its ability to modulate key intracellular signaling pathways involved in the inflammatory cascade. This guide aims to provide a comprehensive technical resource for researchers and drug development professionals interested in the anti-inflammatory potential of this compound.

Mechanism of Action

This compound's anti-inflammatory effects are multi-faceted, stemming from its influence on two primary signaling pathways:

-

Phosphodiesterase (PDE) Inhibition and Cyclic AMP (cAMP) Elevation: this compound acts as a phosphodiesterase inhibitor, an enzyme responsible for the degradation of cAMP.[1] By inhibiting PDE, this compound increases the intracellular concentration of cAMP. Elevated cAMP levels are known to exert broad anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and promoting the synthesis of anti-inflammatory mediators.[2][3][4]

-

Calcium Channel Blockade: this compound also functions as a calcium channel blocker, inhibiting the influx of extracellular calcium into cells.[5][6] Calcium is a critical second messenger in various immune cells, and its influx is essential for processes such as neutrophil activation, degranulation, and cytokine release.[7] By blocking calcium entry, this compound can dampen these pro-inflammatory cellular responses.

Signaling Pathways

The anti-inflammatory actions of this compound can be visualized through the following signaling pathways:

cAMP-PKA-CREB Signaling Pathway

References

- 1. gladstone.org [gladstone.org]

- 2. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium Pathways in Human Neutrophils—The Extended Effects of Thapsigargin and ML-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Subtype selectivity in phosphodiesterase 4 (PDE4): a bottleneck in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Cinepazide's Influence on 5-HT Neurotransmitter Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinepazide, a vasodilator primarily used in the management of ischemic stroke, has demonstrated a nuanced and condition-dependent influence on the 5-hydroxytryptamine (5-HT), or serotonin, neurotransmitter system. This technical guide synthesizes the available preclinical data on the subject, presenting a comprehensive overview of this compound's effects, particularly under hypoxic conditions. While direct molecular targets within the serotonergic system remain to be definitively identified, existing evidence points towards a selective stimulation of 5-HT neuronal activity. This document provides a detailed account of the experimental findings, proposes potential, yet unconfirmed, mechanisms of action, and outlines key experimental protocols for future research in this area. The information is intended to serve as a foundational resource for researchers and professionals in drug development investigating the expanded pharmacological profile of this compound and its potential applications related to serotonergic modulation.

Introduction